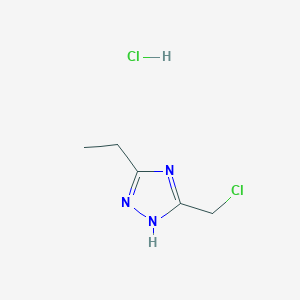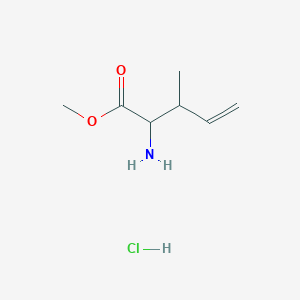
Piperidine-4-carboxylic acid 4-chloro-benzylamide hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Piperidine-4-carboxylic acid 4-chloro-benzylamide hydrochloride is a compound that has potential applications in pharmaceutical research due to its structural properties. It can serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, piperidine derivatives have been explored for their therapeutic applications, including the development of GPR119 selective agonists that are patented as anti-obesity drugs .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for constructing complex molecules. Its piperidine core is a common motif in many biologically active compounds and pharmaceuticals. The presence of the 4-chloro-benzylamide group can be leveraged in reactions to introduce additional functional groups or to form rigid and preorganized structures, such as bis-bispidine tetraazamacrocycles .
Safety and Hazards
Piperidine derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids (Category 2), and can cause acute toxicity if swallowed, in contact with skin, or if inhaled. They can also cause severe skin burns and eye damage, and are harmful to aquatic life .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMCZVDQKLONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)
![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)


![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)

![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)


![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
![Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate](/img/structure/B1470871.png)